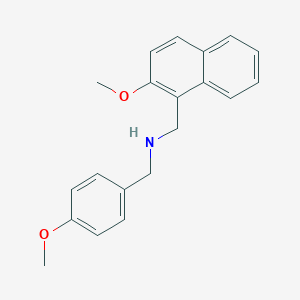SULFANYL]PROPYL})AMINE](/img/structure/B499596.png)
[(3-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound characterized by its unique molecular structure This compound features a benzyl group substituted with an ethoxy group and a propyl chain linked to a tetraazole ring via a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an appropriate benzyl halide reacts with an ethoxy group under basic conditions to form the ethoxybenzyl intermediate. This intermediate is then reacted with a propylamine derivative containing the tetraazole ring, facilitated by a sulfanyl linkage, under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
[(3-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: The benzyl and tetraazole groups can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced amines, alcohols, or hydrocarbons.
Substitution: Various substituted benzyl or tetraazole derivatives.
科学的研究の応用
[(3-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism of action of [(3-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The sulfanyl and tetraazole groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(2-ethoxy-3-methoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine
- N-{2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
Uniqueness
[(3-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its specific substitution pattern and the presence of both ethoxy and tetraazole groups
特性
分子式 |
C14H21N5OS |
|---|---|
分子量 |
307.42g/mol |
IUPAC名 |
N-[(3-ethoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H21N5OS/c1-3-20-13-7-4-6-12(10-13)11-15-8-5-9-21-14-16-17-18-19(14)2/h4,6-7,10,15H,3,5,8-9,11H2,1-2H3 |
InChIキー |
MSIRUGMDAKVWJN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)CNCCCSC2=NN=NN2C |
正規SMILES |
CCOC1=CC=CC(=C1)CNCCCSC2=NN=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B499514.png)
![1-{[2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B499516.png)
![1-{4-[5-({[2-(Dimethylamino)ethyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B499520.png)
![1-[5-(4-fluorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B499522.png)
![1-[5-(4-fluorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499523.png)
![1-{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499524.png)
![({3-BROMO-5-METHOXY-4-[(PYRIDIN-3-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499525.png)
![[(4-ISOPROPYLPHENYL)METHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE](/img/structure/B499526.png)
![3-[(3,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B499528.png)
![2-(morpholin-4-yl)-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B499530.png)
![ETHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B499531.png)
![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B499533.png)
![1-[5-(4-chlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499534.png)

